molecular formula C13H16O2 B15276052 2-((2-Methylcyclobutyl)methoxy)benzaldehyde

2-((2-Methylcyclobutyl)methoxy)benzaldehyde

Cat. No.: B15276052
M. Wt: 204.26 g/mol
InChI Key: XTLPYPWTMDXPOR-UHFFFAOYSA-N
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Description

2-((2-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-methylcyclobutylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylcyclobutyl)methoxy)benzaldehyde typically involves the reaction of 2-methylcyclobutylmethanol with benzaldehyde under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst, solvent, and reaction conditions are critical to ensure the efficiency and cost-effectiveness of the production process. Advanced techniques such as flow chemistry and process intensification may be employed to enhance the production rate and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylcyclobutyl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-((2-Methylcyclobutyl)methoxy)benzoic acid.

    Reduction: 2-((2-Methylcyclobutyl)methoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Methylcyclobutyl)methoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methylcyclobutyl)methoxy)benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: A simpler analog with a methoxy group directly attached to the benzene ring.

    4-Methoxybenzaldehyde: Another analog with the methoxy group in the para position relative to the aldehyde group.

    2-Methylbenzaldehyde: A compound with a methyl group attached to the benzene ring instead of a methoxy group.

Uniqueness

2-((2-Methylcyclobutyl)methoxy)benzaldehyde is unique due to the presence of the 2-methylcyclobutylmethoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[(2-methylcyclobutyl)methoxy]benzaldehyde

InChI

InChI=1S/C13H16O2/c1-10-6-7-12(10)9-15-13-5-3-2-4-11(13)8-14/h2-5,8,10,12H,6-7,9H2,1H3

InChI Key

XTLPYPWTMDXPOR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1COC2=CC=CC=C2C=O

Origin of Product

United States

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